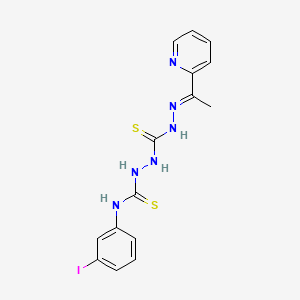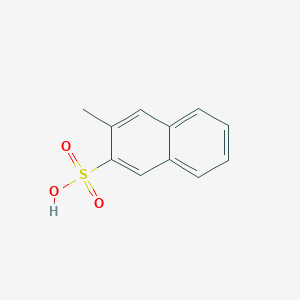
3-Methyl-2-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the third carbon and a sulfonic acid group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-naphthalenesulfonic acid can be synthesized through the sulfonation of 3-methylnaphthalene. The process typically involves the reaction of 3-methylnaphthalene with sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes use reactors designed to handle the exothermic nature of the reaction and ensure consistent product quality. The sulfonation is followed by neutralization and purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonates.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonic acid derivatives.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-2-naphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biochemical pathways and cellular processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the methyl group at the third carbon.
Naphthalene-1-sulfonic acid: Sulfonic acid group attached to the first carbon instead of the second.
3-Methyl-1-naphthalenesulfonic acid: Methyl group at the third carbon but sulfonic acid group at the first carbon.
Uniqueness
3-Methyl-2-naphthalenesulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups, which influences its chemical reactivity and applications. The presence of the methyl group at the third carbon enhances its solubility and reactivity compared to other naphthalenesulfonic acid derivatives.
Eigenschaften
CAS-Nummer |
833-59-0 |
|---|---|
Molekularformel |
C11H10O3S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
3-methylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-6-9-4-2-3-5-10(9)7-11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
KMEFHULKORSPQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


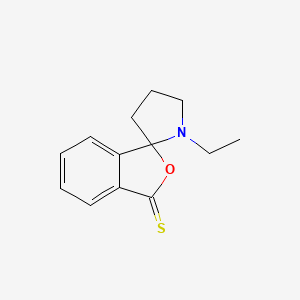
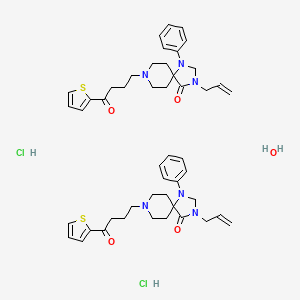
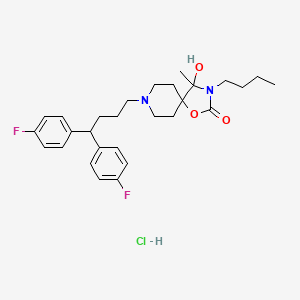
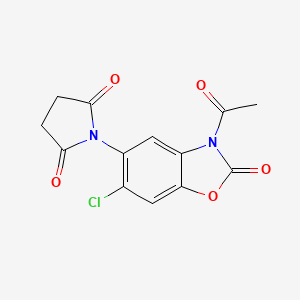
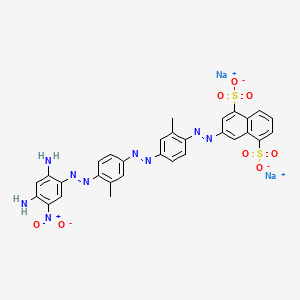
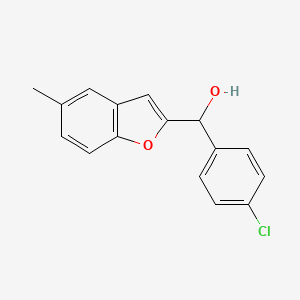

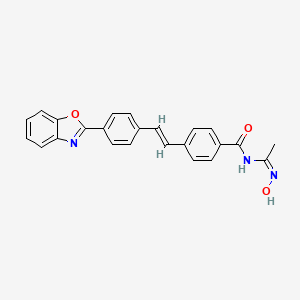
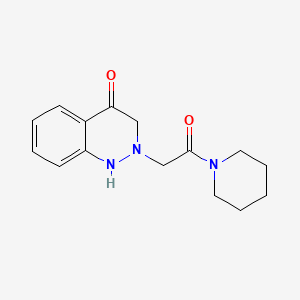

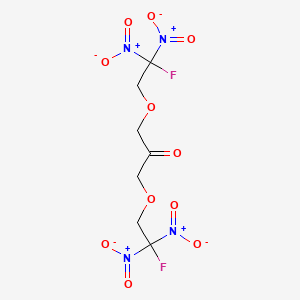
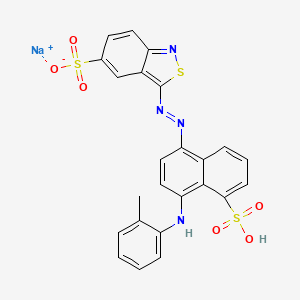
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
